An In-Depth Technical Guide to 4-Amino-3-chloro-5-(trifluoromethyl)benzaldehyde (CAS No. 95656-51-2)
An In-Depth Technical Guide to 4-Amino-3-chloro-5-(trifluoromethyl)benzaldehyde (CAS No. 95656-51-2)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 4-Amino-3-chloro-5-(trifluoromethyl)benzaldehyde, a key building block in modern medicinal chemistry. The document delves into its chemical properties, synthesis, and applications, with a particular focus on its role in the development of novel therapeutic agents. This guide is intended to be a valuable resource for researchers and professionals in the fields of organic synthesis, drug discovery, and pharmaceutical development, offering both foundational knowledge and practical insights into the utilization of this versatile chemical intermediate.
Introduction: The Strategic Importance of Fluorinated Building Blocks
The introduction of fluorine and fluorinated groups into organic molecules has become a cornerstone of modern drug design. The trifluoromethyl (-CF3) group, in particular, is prized for its ability to modulate a compound's physicochemical and biological properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] 4-Amino-3-chloro-5-(trifluoromethyl)benzaldehyde (CAS No. 95656-51-2) emerges as a highly functionalized and strategically important starting material, offering multiple reaction sites for the construction of complex molecular architectures. Its unique substitution pattern—an activating amino group, a deactivating yet synthetically versatile chloro group, a potent electron-withdrawing trifluoromethyl group, and a reactive aldehyde function—makes it a sought-after intermediate in the synthesis of novel pharmaceuticals and agrochemicals.
Physicochemical Properties and Specifications
A thorough understanding of a compound's physical and chemical characteristics is paramount for its effective use in research and development.
| Property | Value | Source |
| CAS Number | 95656-51-2 | |
| Molecular Formula | C₈H₅ClF₃NO | |
| Molecular Weight | 223.58 g/mol | |
| Appearance | Off-white to yellow crystalline powder | Typical supplier data |
| Purity | ≥95% |
Note: Physical properties such as melting point and solubility may vary between suppliers and batches. Always refer to the supplier's certificate of analysis.
Synthesis and Manufacturing
While a specific, publicly available, step-by-step synthesis protocol for 4-Amino-3-chloro-5-(trifluoromethyl)benzaldehyde is not extensively documented in peer-reviewed journals, its synthesis can be inferred from established organic chemistry principles and patent literature for related compounds. The general strategy involves the introduction of the amino, chloro, and trifluoromethyl groups onto a benzene ring, followed by formylation.
One plausible synthetic route, based on related transformations, is a multi-step process:
Caption: Plausible synthetic pathway to 4-Amino-3-chloro-5-(trifluoromethyl)benzaldehyde.
Note on Synthetic Strategy: The synthesis of highly substituted anilines and benzaldehydes often involves careful consideration of the directing effects of the substituents. The introduction of the formyl group onto the aniline derivative would likely proceed via methods such as the Vilsmeier-Haack or Duff reaction, though these may require protection of the amino group. Patents for the synthesis of related compounds, such as 4-chloro-3-(trifluoromethyl)phenylisocyanate, describe the synthesis of the corresponding aniline precursor, 4-chloro-3-(trifluoromethyl)aniline, from o-chlorobenzotrifluoride through nitration and subsequent reduction.[3]
Chemical Reactivity and Applications in Drug Discovery
The utility of 4-Amino-3-chloro-5-(trifluoromethyl)benzaldehyde lies in the distinct reactivity of its functional groups, which can be selectively addressed to build molecular complexity.
The Aldehyde Handle: A Gateway to Heterocycles
The aldehyde group is a versatile functional group that readily participates in a variety of carbon-carbon and carbon-nitrogen bond-forming reactions. Of particular importance in medicinal chemistry is its use in the synthesis of heterocyclic scaffolds.
Formation of Pyrazole Derivatives: A prominent application of this benzaldehyde is in the synthesis of pyrazole derivatives. The aldehyde can undergo condensation with hydrazine or substituted hydrazines to form a hydrazone intermediate. Subsequent intramolecular cyclization, often facilitated by reagents like the Vilsmeier-Haack reagent (POCl₃/DMF), can lead to the formation of a pyrazole ring with a 4-formyl group. This is a well-established method for the synthesis of 1,3-diaryl-1H-pyrazole-4-carbaldehydes.
Caption: General scheme for the synthesis of pyrazole derivatives.
Significance in Drug Development: Pyrazole-containing compounds are known to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[4] The ability to readily synthesize highly functionalized pyrazoles from 4-Amino-3-chloro-5-(trifluoromethyl)benzaldehyde makes it a valuable starting material for the discovery of new drug candidates.
The Aminophenyl Moiety: A Platform for Further Functionalization
The amino group and the aromatic ring offer additional sites for modification, allowing for the fine-tuning of a molecule's properties.
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Acylation and Sulfonylation: The amino group can be readily acylated or sulfonylated to introduce amide or sulfonamide functionalities, which are common in many drug molecules.
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Diazotization and Sandmeyer Reactions: The amino group can be converted to a diazonium salt, which can then be replaced by a variety of other functional groups (e.g., -OH, -CN, -Br) through Sandmeyer or related reactions. This further expands the synthetic utility of this building block.
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Cross-Coupling Reactions: The chloro-substituted aromatic ring can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions, to form carbon-carbon and carbon-nitrogen bonds.
Spectroscopic Characterization
While a publicly available, comprehensive set of spectroscopic data for 4-Amino-3-chloro-5-(trifluoromethyl)benzaldehyde is not readily found, the expected spectral characteristics can be predicted based on its structure and data from similar compounds.
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¹H NMR: The proton NMR spectrum would be expected to show signals for the aldehyde proton (around 9.8-10.0 ppm), the aromatic protons, and the protons of the amino group. The chemical shifts of the aromatic protons would be influenced by the electron-donating amino group and the electron-withdrawing chloro and trifluoromethyl groups.
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¹³C NMR: The carbon NMR spectrum would show a characteristic signal for the carbonyl carbon of the aldehyde (around 190 ppm), as well as signals for the aromatic carbons. The carbon attached to the trifluoromethyl group would exhibit a quartet due to coupling with the fluorine atoms.
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IR Spectroscopy: The infrared spectrum would be expected to show characteristic absorption bands for the N-H stretching of the amino group (around 3300-3500 cm⁻¹), the C=O stretching of the aldehyde (around 1680-1700 cm⁻¹), and C-F stretching vibrations of the trifluoromethyl group (in the region of 1100-1300 cm⁻¹).
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 4-Amino-3-chloro-5-(trifluoromethyl)benzaldehyde.
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Hazard Identification: This compound is likely to be an irritant to the skin, eyes, and respiratory system. It may be harmful if swallowed or inhaled.
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat. Work in a well-ventilated area, preferably in a chemical fume hood.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.
For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
4-Amino-3-chloro-5-(trifluoromethyl)benzaldehyde is a valuable and versatile building block for the synthesis of complex organic molecules, particularly those with potential applications in drug discovery and development. Its unique combination of functional groups provides multiple avenues for synthetic elaboration, enabling the creation of diverse chemical libraries for biological screening. A thorough understanding of its chemical properties, reactivity, and safe handling is essential for its effective utilization in the laboratory. As the demand for novel therapeutic agents continues to grow, the importance of strategically designed, fluorinated intermediates like 4-Amino-3-chloro-5-(trifluoromethyl)benzaldehyde is certain to increase.
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